molecular formula C40H26Cl2N4O2 B2737073 4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide CAS No. 393125-10-5

4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide

Cat. No.: B2737073
CAS No.: 393125-10-5
M. Wt: 665.57
InChI Key: OETKHUZTXLGQLF-JPWRMZJDSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its molecular formula is C16H12Cl4N2O2 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Antimicrobial Compounds Synthesis

Research in the field of antimicrobial compounds often involves the synthesis of novel derivatives to explore their activity against bacterial and fungal strains. For instance, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has shown broad-spectrum antimicrobial activity against both bacterial (Escherichia coli, Staphylococcus aureus) and fungal (Candida albicans, Aspergillus niger) cultures, demonstrating the potential of such compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Benzothiazole Pyrimidine Derivatives

A new series of benzothiazole pyrimidine derivatives were synthesized and exhibited significant in vitro antibacterial and antifungal activity, highlighting the potential for developing new therapeutic agents based on this chemical structure (Maddila et al., 2016).

Novel Synthetic Approaches and Biological Evaluation

Microwave-Assisted Synthesis

The microwave-assisted facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has been explored for their in vitro anticancer activity against various human cancer cell lines. This method provides an efficient way to synthesize compounds with significant biological activity, potentially opening new avenues for therapeutic development (Tiwari et al., 2017).

Polyamide Synthesis

Direct polycondensation methods have been used to synthesize ordered polyamides, demonstrating the versatility of synthetic chemistry in creating polymers with specific structures and potential applications in materials science (Ueda & Sugiyama, 1994).

Properties

IUPAC Name

4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26Cl2N4O2/c41-29-15-11-27(12-16-29)39(47)43-31-19-21-35-33(23-31)37(25-7-3-1-4-8-25)45-36-22-20-32(44-40(48)28-13-17-30(42)18-14-28)24-34(36)38(46-35)26-9-5-2-6-10-26/h1-24H,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKHUZTXLGQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C(=NC5=C2C=C(C=C5)NC(=O)C6=CC=C(C=C6)Cl)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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